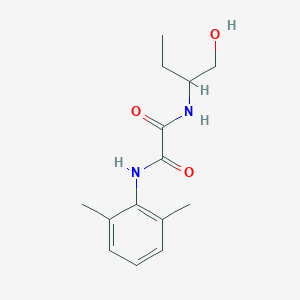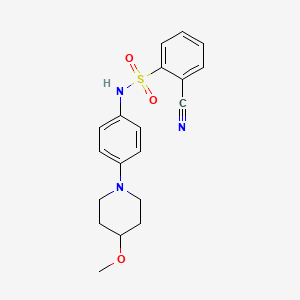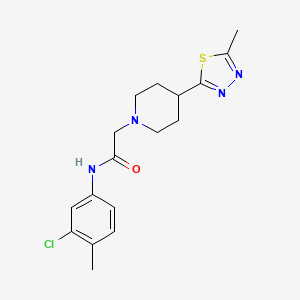
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as DMOX or OxaliAM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in various cellular processes. It has been shown to inhibit the activity of enzymes such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide in lab experiments is that it is a highly specific inhibitor of certain enzymes, which can make it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide. One area of interest is its potential use in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of enzymes in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide and its potential applications in various fields of scientific research.
合成方法
The synthesis of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves the reaction of 2,6-dimethylphenyl isocyanate with (S)-2-amino-1-butanol in the presence of a catalyst. The resulting product is then treated with oxalic acid to form N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide. This method has been optimized to produce high yields of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide with high purity.
科学研究应用
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential inhibitor of enzymes involved in cancer cell proliferation, as well as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has also been studied for its potential use in the development of new drugs for the treatment of bacterial infections.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-9(2)6-5-7-10(12)3/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXXCMATCXSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)



![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)